Benzo[a]pyrene-4,5-dione
Overview
Description
Benzo[a]pyrene-4,5-dione is a polycyclic aromatic hydrocarbon derivative, specifically a quinone form of benzo[a]pyrene. It is a significant environmental pollutant and is known for its mutagenic and carcinogenic properties. This compound is primarily formed through the metabolic activation of benzo[a]pyrene, a common pollutant found in fossil fuel combustion products, cigarette smoke, and grilled foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[a]pyrene-4,5-dione typically involves the oxidation of benzo[a]pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate dihydrodiols, which are further oxidized to yield the quinone structure .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The process involves careful handling and disposal of hazardous materials to prevent environmental contamination .
Chemical Reactions Analysis
Types of Reactions: Benzo[a]pyrene-4,5-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert it back to less oxidized forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of more reactive quinones and epoxides.
Reduction: Formation of dihydrodiols and other reduced species.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzo[a]pyrene-4,5-dione is extensively studied in scientific research due to its role in understanding the mechanisms of carcinogenesis and mutagenesis. Its applications include:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its effects on cellular processes, including DNA damage and repair mechanisms.
Medicine: Studied for its role in cancer development and potential therapeutic interventions.
Industry: Used in environmental monitoring and assessment of pollution levels.
Mechanism of Action
The mechanism of action of benzo[a]pyrene-4,5-dione involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts interfere with DNA replication and repair, leading to mutations and potentially cancer. The compound primarily targets cytochrome P450 enzymes, which facilitate its conversion to reactive species. The formation of reactive oxygen species (ROS) and subsequent oxidative stress also play a crucial role in its toxic effects .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-dione: Another quinone derivative with similar reactivity.
Pyrene-4,5-dione: A related compound with a similar structure but different reactivity.
Uniqueness: Benzo[a]pyrene-4,5-dione is unique due to its specific quinone structure, which imparts distinct chemical reactivity and biological effects. Its ability to form stable DNA adducts and generate ROS makes it a critical compound in studying the mechanisms of carcinogenesis and mutagenesis .
Properties
IUPAC Name |
benzo[a]pyrene-4,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJPUJUJMVQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=O)C(=O)C5=CC=CC(=C54)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195118 | |
Record name | Benzo(a)pyrene-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42286-46-4 | |
Record name | Benzo[a]pyrene-4,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42286-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene-4,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042286464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.